molecular formula C16H18N2O2 B2572791 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione CAS No. 838873-94-2

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione

Cat. No. B2572791
CAS RN: 838873-94-2
M. Wt: 270.332
InChI Key: DOQRPECIODCHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione, commonly known as AM-679, is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. AM-679 is a potent and selective agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione and its derivatives have been explored for their potential in cancer treatment. For instance, some synthesized derivatives of this compound showed moderate-to-potent antiproliferative activities against various cancer cell lines such as Hela, A-549, and ECA-109 in vitro. This highlights its potential application in the development of new anticancer agents (Jiang, Xu, & Wu, 2016).

Neuroprotective Applications

Studies have also explored the neuroprotective potential of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione derivatives. Some compounds synthesized from this chemical structure demonstrated significant binding affinity to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. One compound, in particular, showed not only strong binding affinity but also antagonistic effects on NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices, indicating potential as a neuroprotective agent. Additionally, this compound exhibited antioxidant effects, which further supports its potential in neuroprotection (Gitto et al., 2014).

HIV-1 Attachment Inhibition

Research has indicated that certain derivatives of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione could be effective in inhibiting HIV-1 attachment, an essential step in the virus's life cycle. Specific derivatives were found to interfere with the interaction between the viral protein gp120 and the host cell receptor CD4, thereby inhibiting the attachment of the virus to the host cell. This points to the potential use of this compound in the development of new therapies for HIV-1 (Wang et al., 2009).

Photochromic Properties

Derivatives of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione have been studied for their photochromic properties. These properties are of interest in various applications, including the development of light-responsive materials. For instance, certain compounds were synthesized and demonstrated photochromism in solution, making them potential candidates for applications requiring light-induced changes in properties (Makarova et al., 2011).

properties

IUPAC Name

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-8-18(9-7-11)16(20)15(19)13-10-17-14-5-3-2-4-12(13)14/h2-5,10-11,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQRPECIODCHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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